1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
Overview
Description
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: is a chemical compound with the molecular formula C12H28Cl2OSi2 . It is a silylating reagent used primarily for the protection of hydroxy functions in organic synthesis. This compound is known for its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in nucleotide chemistry .
Mechanism of Action
Target of Action
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as 1,3-Dichlorotetraisopropyldisiloxane, primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides . These hydroxy functions play a crucial role in the formation of nucleic acids, which are the building blocks of DNA and RNA.
Mode of Action
This compound acts as a silylating reagent , which means it introduces a silyl group into a molecule . In this case, it adds a silyl group to the 3’- and 5’-hydroxy functions of ribonucleosides, thereby protecting these groups during subsequent chemical reactions .
Biochemical Pathways
The silylation of ribonucleosides by this compound affects the Watson-Crick and Hoogstein base pairing in nucleotides . These base pairings are fundamental to the structure and function of DNA and RNA. By modifying these pairings, the compound can influence the biochemical pathways involving nucleic acids.
Result of Action
The primary result of the action of this compound is the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . This protection can prevent unwanted reactions at these sites, allowing for more precise control over chemical reactions involving nucleic acids.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas and away from moisture, as it can decompose in the presence of moisture . Additionally, it should be stored at room temperature and in a well-ventilated place . These conditions help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be synthesized starting from trichlorosilane by treatment with isopropylmagnesium chloride, water, and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane primarily undergoes substitution reactions due to the presence of reactive chlorine atoms. It can react with nucleophiles such as alcohols and amines to form silyl ethers and silyl amines, respectively .
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines
Solvents: Ether, dichloromethane, benzene
Catalysts: Palladium(II) chloride for certain reactions
Major Products:
Silyl Ethers: Formed when reacting with alcohols
Silyl Amines: Formed when reacting with amines
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is widely used in scientific research for its silylating properties. It is employed in the protection of hydroxy functions in ribonucleosides, which is crucial for the synthesis of oligonucleotides. This compound is also used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides, as well as in the formation of ribavirin chemical delivery systems .
Comparison with Similar Compounds
- Dichlorodiisopropylsilane
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
- Di-tert-butyldichlorosilane
- Triisopropylsilyl chloride
Comparison: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides simultaneously. This dual protection capability sets it apart from other silylating reagents, which may only protect one hydroxy function at a time .
Properties
IUPAC Name |
chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYAZDRFUVZBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219363 | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10626 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
69304-37-6 | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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